molecular formula C16H17ClO2S B4980040 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol

1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol

Cat. No. B4980040
M. Wt: 308.8 g/mol
InChI Key: VIJDEEQOHCLYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylthio)-3-(4-chlorophenoxy)-2-propanol, also known as BTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTS is a white to off-white powder that is soluble in organic solvents such as ethanol and DMSO.

Mechanism of Action

The mechanism of action of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to have both biochemical and physiological effects. Biochemically, 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the activity of various enzymes such as AKT1, GSK3β, and CDK2. Physiologically, 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to inhibit tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its specificity for breast cancer cells. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to selectively inhibit the growth of breast cancer cells while having minimal effects on normal breast epithelial cells. Another advantage of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is its ability to enhance the efficacy of chemotherapeutic agents. However, one limitation of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is its potential toxicity. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to have cytotoxic effects on some normal cells at high concentrations.

Future Directions

There are many potential future directions for research involving 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol. One direction is to investigate the potential of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in combination with other chemotherapeutic agents for the treatment of breast cancer. Another direction is to investigate the potential of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol and its potential side effects.

Synthesis Methods

1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with benzyl mercaptan, followed by the reaction of the resulting compound with epichlorohydrin. The final step involves the reaction of the intermediate compound with 2-propanol to yield 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol. The purity of the synthesized 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol can be determined through various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been used in various scientific research studies due to its potential applications in cancer research, particularly in the study of breast cancer. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to enhance the efficacy of chemotherapeutic agents such as tamoxifen and doxorubicin.

properties

IUPAC Name

1-benzylsulfanyl-3-(4-chlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO2S/c17-14-6-8-16(9-7-14)19-10-15(18)12-20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJDEEQOHCLYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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